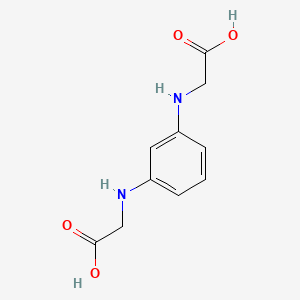
m-Phenylendiglycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Phenylendiglycin is an organic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and properties, which make it a valuable compound for research and application.
Preparation Methods
The synthesis of m-Phenylendiglycin involves several steps and specific reaction conditions. One common method includes the nitration of benzoic acid followed by reduction to obtain the desired compound . Industrial production methods often involve large-scale chemical reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
m-Phenylendiglycin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of m-dinitrobenzene to m-phenylenediamine is a well-studied reaction in the pharmaceutical and fine chemicals industries .
Scientific Research Applications
m-Phenylendiglycin has a wide range of applications in scientific research. It is used in the synthesis of bioactive natural products and conducting polymers . Its unique properties make it valuable in the production of plastics, adhesives, and coatings, where it acts as an antioxidant, ultraviolet absorber, and flame retardant . Additionally, it has potential biological activities, including anti-tumor and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of m-Phenylendiglycin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
m-Phenylendiglycin can be compared with other similar compounds such as m-phenylenediamine and m-aryloxy phenols. These compounds share some structural similarities but differ in their specific properties and applications . For example, m-phenylenediamine is commonly used in the production of polymers and dyes, while m-aryloxy phenols are used as antioxidants and flame retardants .
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and wide range of applications make it a valuable subject for further study and exploration.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-[3-(carboxymethylamino)anilino]acetic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-2-1-3-8(4-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
BBKYXHDUYXDDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















